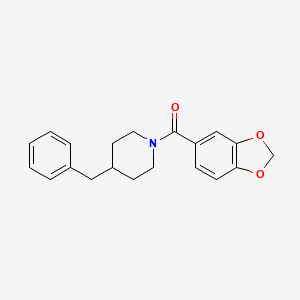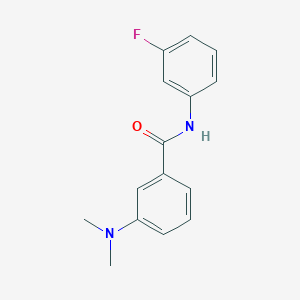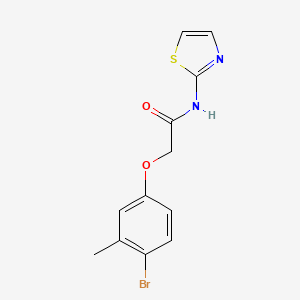
2-(4-bromo-3-methylphenoxy)-N-1,3-thiazol-2-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 2-(4-bromo-3-methylphenoxy)-N-1,3-thiazol-2-ylacetamide involves a series of reactions. Initially, the esterification of p-bromo-m-cresol leads to the formation of 2-(4-bromo-3-methylphenoxy)acetate. Further reactions involve hydrazination, yielding 2-(4-Bromo-3-methyl phenoxy)acetohydrazide, followed by reactions with different aromatic aldehydes to produce N-(substituted benzylidiene)-2-(4-bromo-3-methyl phenoxy)acetamide. Finally, cyclization with thioglycolic acid yields the target compound (Fuloria, Fuloria, & Gupta, 2014).
Molecular Structure Analysis
The molecular structure of 2-(4-bromo-3-methylphenoxy)-N-1,3-thiazol-2-ylacetamide and its derivatives is characterized using spectroscopic methods such as NMR, MS, and IR. These techniques provide insights into the compound's molecular configuration and the nature of its substituents. Structural analysis is essential for understanding the compound's chemical behavior and its interactions with biological systems.
Chemical Reactions and Properties
This compound participates in various chemical reactions, indicating a rich chemistry that can be leveraged for synthesizing novel derivatives with potentially enhanced biological activities. The reactivity of this compound is explored in the context of synthesizing bi-heterocyclic compounds that exhibit anti-diabetic and antimicrobial activities, showcasing its versatility (Abbasi et al., 2020).
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability are critical for determining the compound's suitability for further applications. While specific studies on these physical properties were not highlighted, they are typically inferred through synthesis and structural analysis phases, guiding the development of compounds with desirable physical characteristics.
Chemical Properties Analysis
The chemical properties of 2-(4-bromo-3-methylphenoxy)-N-1,3-thiazol-2-ylacetamide, including its reactivity towards various reagents, stability under different conditions, and potential for forming derivatives, are central to its utility in pharmaceutical and chemical research. The compound's ability to undergo cyclization and its reactions with different electrophiles to produce bi-heterocyclic compounds with potential therapeutic applications are of particular interest (Abbasi et al., 2020).
Scientific Research Applications
Synthesis and Antimicrobial Activities
The synthesis of derivatives related to "2-(4-bromo-3-methylphenoxy)-N-1,3-thiazol-2-ylacetamide" has been a focus of research due to their potential antimicrobial properties. For instance, studies have shown the synthesis of newer Schiff bases and thiazolidinone derivatives from related compounds, highlighting their evaluated antibacterial and antifungal activities (N. Fuloria, S. Fuloria, & R. Gupta, 2014). These derivatives demonstrate a methodical approach to chemical modification aimed at enhancing biological activity.
Antiproliferative Activity Studies
Another significant application area is the exploration of antiproliferative activities. Research into pyridine linked various substituted thiazole hybrids, synthesized through related compounds, has shown promising anticancer activity against specific cell lines, highlighting the potential for developing novel anticancer agents (Alaa M. Alqahtani & A. Bayazeed, 2020).
Photodynamic Therapy Application
Compounds related to "2-(4-bromo-3-methylphenoxy)-N-1,3-thiazol-2-ylacetamide" have also been explored for their utility in photodynamic therapy (PDT), a treatment methodology for cancer. The development of zinc phthalocyanine derivatives with high singlet oxygen quantum yield, substituted with benzenesulfonamide groups containing a Schiff base, indicates their remarkable potential as Type II photosensitizers for cancer treatment in PDT (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Antioxidant Properties
Furthermore, research into bromophenol derivatives from the red alga Rhodomela confervoides has unveiled compounds with significant antioxidant properties, offering insights into potential applications in preventing oxidative stress-related diseases (Jielu Zhao et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2S/c1-8-6-9(2-3-10(8)13)17-7-11(16)15-12-14-4-5-18-12/h2-6H,7H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWSTHDERKLHDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=NC=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B5552951.png)
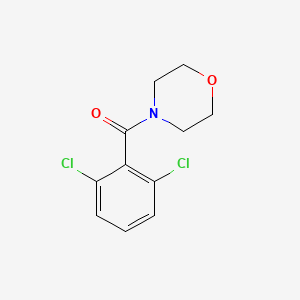
![2-{4-[(4-methoxyphenyl)amino]-6-methyl-2-pyrimidinyl}phenol](/img/structure/B5552977.png)
![N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}propanamide](/img/structure/B5552989.png)
![1-[3-(1,3-benzodioxol-5-yl)propanoyl]-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5552990.png)

![2-[(5-cyano-2,4'-bipyridin-6-yl)thio]-N-cyclopropylacetamide](/img/structure/B5553004.png)
![methyl 4-[4-(4-methylphenyl)-2-thioxo-3,6-dihydro-1,3,5-triazin-1(2H)-yl]benzoate](/img/structure/B5553012.png)

![methyl 4-(2-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5553020.png)
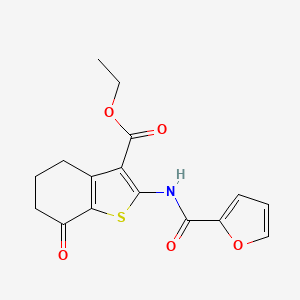
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-methyl-3-furamide](/img/structure/B5553045.png)
